Methyl 4-(oxiran-2-ylmethoxy)benzoate synthesis pathway
Methyl 4-(oxiran-2-ylmethoxy)benzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 4-(oxiran-2-ylmethoxy)benzoate is an epoxy-functionalized aromatic ester with significant applications as a chemical intermediate.[1][2] Its structure, featuring a benzoate core linked to a reactive glycidyl ether (oxirane) moiety, makes it a valuable building block in the development of advanced polymers, coatings, adhesives, and as a precursor in the synthesis of complex pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind key procedural steps. The methodology described is a variation of the Williamson ether synthesis, tailored for the creation of glycidyl ethers from phenolic compounds.[3][4]
Core Synthesis Pathway: An Overview
The synthesis of methyl 4-(oxiran-2-ylmethoxy)benzoate is achieved through a robust, two-stage reaction sequence involving methyl 4-hydroxybenzoate and epichlorohydrin. The process is conducted under basic conditions, which are critical for both stages of the reaction.
-
Nucleophilic Addition and Halohydrin Formation : The process begins with the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate by a base, forming a potent phenoxide nucleophile. This phenoxide then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the opening of the ring and the formation of a chlorohydrin intermediate.[5]
-
Dehydrochlorination and Epoxide Formation : In the second stage, the newly formed alkoxide ion undergoes an intramolecular nucleophilic substitution reaction. It attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the final three-membered oxirane ring. This step is often referred to as dehydrochlorination or epoxidation.[3][5]
Chemical Properties of Methyl 4-(oxiran-2-ylmethoxy)benzoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 5535-03-5 | [1] |
| IUPAC Name | methyl 4-(oxiran-2-ylmethoxy)benzoate | [1] |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
Synthesis Workflow Diagram
Caption: Workflow of the two-stage synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate.
Detailed Mechanism and Scientific Rationale
The efficiency of this synthesis hinges on the careful control of reaction conditions to favor the desired pathway and minimize side reactions.
Part 1: The Coupling Reaction - Formation of the Halohydrin
The initial step involves the reaction between methyl 4-hydroxybenzoate and an excess of epichlorohydrin.[5]
-
Role of the Base : A base, such as sodium hydroxide (NaOH), is introduced to deprotonate the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate. This generates a sodium phenoxide intermediate, which is a much stronger nucleophile than the starting phenol.
-
Nucleophilic Attack : The generated phenoxide ion attacks one of the primary carbons of the epichlorohydrin's epoxide ring. This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide.
-
Catalysis : While not always required, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetraethylammonium bromide) can be employed to accelerate the reaction, especially in a biphasic system.[6] The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin resides.
Part 2: Dehydrochlorination - Formation of the Glycidyl Ether
This step is an intramolecular Williamson ether synthesis.
-
Intramolecular Cyclization : The chlorohydrin intermediate formed in the first stage is not typically isolated. In the continued presence of a base, the hydroxyl group of the chlorohydrin is deprotonated, forming an alkoxide. This alkoxide then readily performs an intramolecular SN2 attack on the adjacent carbon bearing the chlorine atom.[5]
-
Driving Force : This ring-closing reaction is thermodynamically favorable due to the formation of a stable ether linkage and the release of a stable chloride leaving group. The result is the formation of the desired oxirane ring of methyl 4-(oxiran-2-ylmethoxy)benzoate.[3] Using a strong base like NaOH ensures that this dehydrochlorination step proceeds to completion.[6]
Experimental Protocol
This protocol is a representative procedure based on established methods for glycidyl ether synthesis.[6] All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Methyl 4-hydroxybenzoate | 152.15 | 15.2 g | 0.1 | 1 |
| Epichlorohydrin | 92.52 | 46.3 g (39.2 mL) | 0.5 | 5 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 | 1.1 |
| Tetraethylammonium Bromide | 210.16 | 0.21 g | 0.001 | 0.01 |
| Deionized Water | 18.02 | As needed | - | - |
| Toluene | 92.14 | 100 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Brine (sat. NaCl aq.) | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), epichlorohydrin (46.3 g, 0.5 mol), toluene (100 mL), and tetraethylammonium bromide (0.21 g, 0.001 mol).
-
Initial Reaction : Begin stirring the mixture and heat it to 60-70°C.
-
Base Addition : Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 15 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 60-70°C.
-
Reaction Completion : After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the completion of the ring-closing reaction.
-
Workup - Phase Separation : Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing : Wash the organic layer sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess epichlorohydrin.
-
Purification : The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 4-(oxiran-2-ylmethoxy)benzoate.
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Spectroscopic Analysis : Confirmation of the chemical structure should be performed using ¹H NMR and ¹³C NMR spectroscopy. The presence of characteristic peaks for the oxirane ring protons and the aromatic protons of the benzoate group is expected.
-
Chromatographic Purity : The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
-
Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product, matching the formula C₁₁H₁₂O₄.[2]
Conclusion
The synthesis of methyl 4-(oxiran-2-ylmethoxy)benzoate from methyl 4-hydroxybenzoate and epichlorohydrin is a well-established and efficient process rooted in the principles of nucleophilic substitution. By carefully controlling the stoichiometry, temperature, and basic conditions, a high yield of the desired glycidyl ether can be achieved. The versatility of the terminal epoxide group makes the target molecule a valuable intermediate for further chemical transformations, particularly in materials science and medicinal chemistry.
References
-
Wikipedia. Phenyl glycidyl ether. [Link]
- Google Patents.
-
PubChem. Methyl 4-(oxiran-2-ylmethoxy)benzoate. [Link]
-
Slideshare. Blr patent. [Link]
-
Justia Patents. Product of glycidyl ether of a mono or polyhydric phenol. [Link]
-
Eureka | Patsnap. Preparation method of plant monophenol glycidyl ether. [Link]
-
PubChem. Methyl 2-methyl-4-[(oxiran-2-yl)methoxy]benzoate. [Link]
-
ChemBK. Methyl 4-(2-methyloxiran-2-yl)benzoate. [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
The Good Scents Company. methyl 4-methyl benzoate. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
Wikipedia. Methylparaben. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
PMC - NIH. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
-
FAO. METHYL p-HYDROXYBENZOATE. [Link]
-
TSI Journals. Organic CHEMISTRY. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
Sources
- 1. Methyl 4-(oxiran-2-ylmethoxy)benzoate | C11H12O4 | CID 2771933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. patents.justia.com [patents.justia.com]
- 5. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 6. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
